

A Comprehensive Technical Guide to Fmoc-N-bis-PEG3-NH-Boc

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-N-bis-PEG3-NH-Boc*

Cat. No.: *B12418409*

[Get Quote](#)

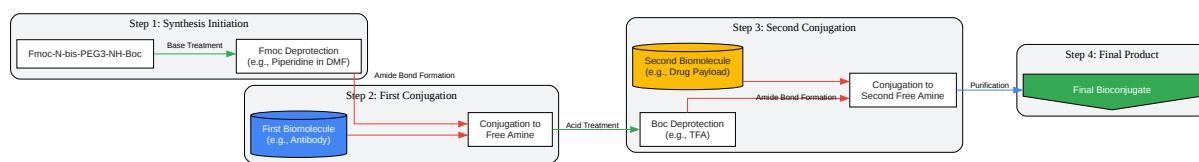
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical and physical properties of **Fmoc-N-bis-PEG3-NH-Boc**, a heterobifunctional linker commonly utilized in bioconjugation and drug delivery applications. Its unique structure, featuring two distinct protecting groups and a polyethylene glycol (PEG) spacer, offers significant advantages in the synthesis of complex biomolecules.

Core Molecular Data

The fundamental properties of **Fmoc-N-bis-PEG3-NH-Boc** are summarized in the table below, providing a quick reference for researchers.

Property	Value
Molecular Formula	$C_{41}H_{63}N_3O_{12}$
Molecular Weight	789.95 g/mol
Physical Form	Colorless oil
Solubility	Soluble in DCM, THF, acetonitrile, DMF, and DMSO


Chemical Structure and Functional Groups

Fmoc-N-bis-PEG3-NH-Boc is characterized by three key components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tert-butyloxycarbonyl (Boc) protecting group, and a discrete polyethylene glycol (dPEG®) linker. This strategic arrangement allows for selective deprotection and sequential conjugation, a critical feature in the assembly of antibody-drug conjugates (ADCs) and other targeted therapies.

The Fmoc group is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).^{[1][2]} Conversely, the Boc group is acid-labile, enabling its removal under acidic conditions. This orthogonality of the protecting groups is fundamental to its utility in stepwise synthetic strategies.^[3] The PEG3 spacer enhances the hydrophilicity and bioavailability of the resulting conjugate, mitigating issues of aggregation and improving pharmacokinetic profiles.

Applications in Bioconjugation

The primary application of **Fmoc-N-bis-PEG3-NH-Boc** lies in its role as a linker in the synthesis of complex biomolecules. The workflow below illustrates a typical bioconjugation process involving this molecule.

[Click to download full resolution via product page](#)

A typical experimental workflow for bioconjugation using **Fmoc-N-bis-PEG3-NH-Boc**.

Experimental Protocols

Fmoc Deprotection:

- Dissolve the Fmoc-protected compound in a solution of 20% piperidine in N,N-dimethylformamide (DMF).
- Stir the reaction mixture at room temperature for 1-2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, remove the solvent under reduced pressure.
- Purify the resulting free amine by flash column chromatography.

Boc Deprotection:

- Dissolve the Boc-protected compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 25-50% TFA).
- Stir the reaction mixture at room temperature for 30-60 minutes.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
- The resulting amine salt can often be used in the next step without further purification.

Amide Bond Formation (Conjugation):

- Dissolve the carboxylic acid-containing molecule and the deprotected amine in a suitable aprotic solvent (e.g., DMF or DCM).
- Add a coupling agent (e.g., HATU, HBTU, or EDC) and a base (e.g., DIPEA or triethylamine).
- Stir the reaction mixture at room temperature for 2-24 hours.
- Monitor the reaction progress by TLC or LC-MS.

- Upon completion, quench the reaction with water or a mild aqueous acid.
- Extract the product with an organic solvent and purify by flash column chromatography or preparative HPLC.

This guide provides foundational information for the use of **Fmoc-N-bis-PEG3-NH-Boc** in research and development. For specific applications, optimization of the described protocols may be necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Fmoc-N-bis-PEG3-NH-Boc]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12418409#fmoc-n-bis-peg3-nh-boc-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com